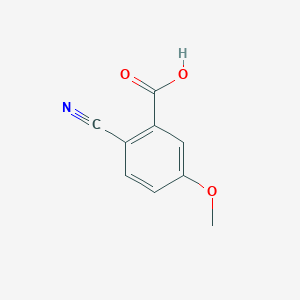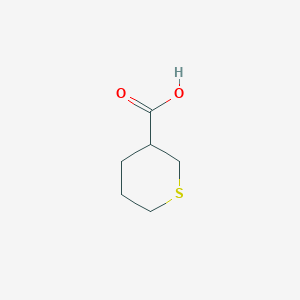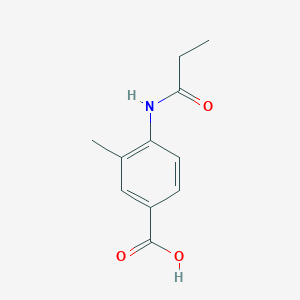
3-Methyl-4-(propanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(propanoylamino)benzoic acid, also known as MPPA, is a synthetic compound that is widely used in various scientific research applications. It is a derivative of 4-aminobenzoic acid and is commonly used as a building block for the synthesis of various other organic compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(propanoylamino)benzoic acid is not well understood, but it is believed to act as a non-specific inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. 3-Methyl-4-(propanoylamino)benzoic acid may also have other biological targets, including ion channels and receptors.
Biochemical and Physiological Effects:
3-Methyl-4-(propanoylamino)benzoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Methyl-4-(propanoylamino)benzoic acid may also have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-(propanoylamino)benzoic acid is a relatively simple and inexpensive compound to synthesize, making it an attractive building block for the synthesis of other organic compounds. However, its non-specific inhibition of COX enzymes may limit its usefulness in certain experimental settings where more specific inhibitors are required.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Methyl-4-(propanoylamino)benzoic acid. One area of interest is the development of more specific inhibitors of COX enzymes based on the structure of 3-Methyl-4-(propanoylamino)benzoic acid. Another area of interest is the investigation of the neuroprotective effects of 3-Methyl-4-(propanoylamino)benzoic acid and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the synthesis of novel organic compounds using 3-Methyl-4-(propanoylamino)benzoic acid as a building block may lead to the discovery of new drugs and materials with useful properties.
Synthesemethoden
3-Methyl-4-(propanoylamino)benzoic acid can be synthesized using various methods, including the acylation of 3-methyl-4-aminobenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature and the product is obtained in high yield after purification. Another method involves the reaction of 3-methyl-4-aminobenzoic acid with propanoyl chloride and triethylamine in dichloromethane, followed by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(propanoylamino)benzoic acid is widely used in various scientific research applications, including the synthesis of novel organic compounds, drug discovery, and medicinal chemistry. It is commonly used as a building block for the synthesis of various other organic compounds, including pharmaceuticals, agrochemicals, and materials science. 3-Methyl-4-(propanoylamino)benzoic acid is also used as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.
Eigenschaften
CAS-Nummer |
167626-99-5 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-methyl-4-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-5-4-8(11(14)15)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YDLCEWPUYZXKCG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Synonyme |
Benzoic acid, 3-methyl-4-[(1-oxopropyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



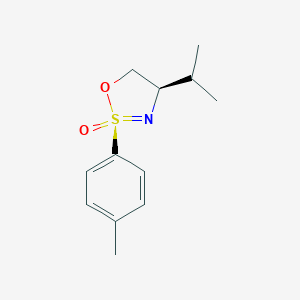
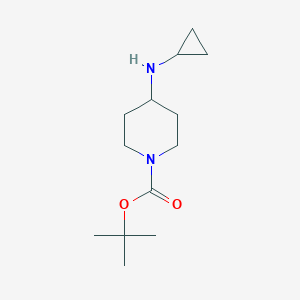


![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
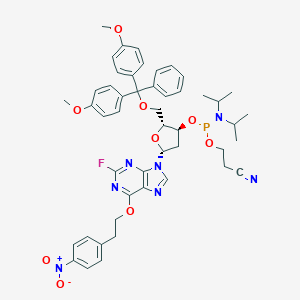
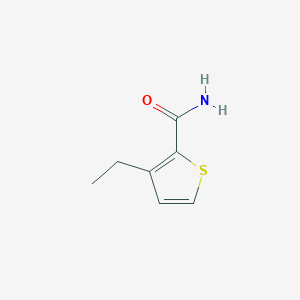

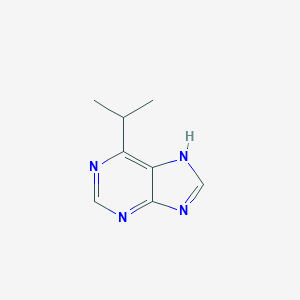
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
